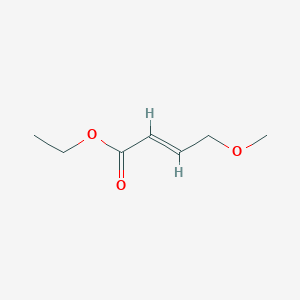

Ethyl (2E)-4-Methoxybut-2-Enoate

Description

Properties

Molecular Formula |

C7H12O3 |

|---|---|

Molecular Weight |

144.17 g/mol |

IUPAC Name |

ethyl (E)-4-methoxybut-2-enoate |

InChI |

InChI=1S/C7H12O3/c1-3-10-7(8)5-4-6-9-2/h4-5H,3,6H2,1-2H3/b5-4+ |

InChI Key |

PEUUDTNKIKHIFY-SNAWJCMRSA-N |

Isomeric SMILES |

CCOC(=O)/C=C/COC |

Canonical SMILES |

CCOC(=O)C=CCOC |

Origin of Product |

United States |

Preparation Methods

Synthesis via Alkoxybutenoate Esters from Alkoxybutenoic Acid Derivatives

One primary synthetic approach involves the preparation of alkoxy-substituted butenoic acid esters through halogenation and subsequent substitution reactions.

Starting Material: Ethyl (2E)-3-methoxybut-2-enoate is prepared by esterification or condensation reactions involving methoxyacetaldehyde derivatives and malonic acid or related precursors.

Halogenation: The ethyl (2E)-3-methoxybut-2-enoate is brominated at the 4-position using N-bromosuccinimide (NBS) at elevated temperatures (110–115 °C) with vigorous stirring. This reaction yields ethyl (2E)-4-bromo-3-methoxybut-2-enoate with high yield (90-95%) and boiling points around 135-138 °C under reduced pressure (30 mmHg).

Substitution Reaction: The 4-bromo derivative undergoes nucleophilic substitution with methanol or other alkoxides in the presence of potassium carbonate in acetone solvent. This reaction proceeds under reflux conditions for 24 hours, yielding ethyl (2E)-4-methoxy-3-alkoxybut-2-enoate derivatives.

Product Isolation: After reaction completion, the product is isolated by filtration, solvent evaporation, and recrystallization or extraction with dichloromethane and water, followed by drying and evaporation under reduced pressure.

Acid-Catalyzed Conversion of Ketal Esters

Another method involves the acid-catalyzed transformation of ketal esters into the desired ethyl (2E)-4-methoxybut-2-enoate.

Ketal Ester Formation: Starting from 4-chloro-3,3-dimethoxybutanoic acid methyl or ethyl esters, ketal esters are prepared as intermediates.

Acid Catalysis: These ketal esters are heated under reduced pressure (70–150 °C, preferably 100–130 °C) in the presence of catalytic amounts (0.4 to 1 mol%) of strong acids such as sulfuric acid, methanesulfonic acid, or p-toluenesulfonic acid. This step converts the ketal ester to the corresponding 4-chloro-3-alkoxy-but-2E-enoic acid alkyl ester.

Workup: The reaction mixture is then washed sequentially with aqueous hydrochloric acid, saline solution, sodium hydroxide, and saline again to remove impurities. The organic phase is dried and the solvent evaporated. The residue is distilled under reduced pressure (20 mbar, 95–97 °C) to isolate the pure ester.

Dehalogenation and Ether Formation: The 4-chloro substituent can be replaced with a methoxy group through reaction with methanol under acidic conditions, producing the target ethyl (2E)-4-methoxybut-2-enoate.

Condensation and Decarboxylation Route

Condensation: Methoxyacetaldehyde reacts with malonic acid or its derivatives in the presence of a base such as sodium ethoxide in ethanol solvent. This condensation forms an intermediate β-keto acid or ester.

Decarboxylation: Upon heating, the intermediate undergoes decarboxylation, yielding ethyl (2E)-4-methoxybut-2-enoate. This method is typical in laboratory-scale syntheses and can be adapted for industrial production with optimized conditions.

Comparative Data Table of Preparation Methods

In-Depth Research Findings and Notes

The halogenation-substitution method described by Abu Hataba et al. (2008) provides a robust synthetic route to 4-substituted-3-alkoxy-2-butenoic acid esters with excellent yields and purity, confirmed by elemental analysis, NMR, and mass spectrometry.

Acid-catalyzed conversion of ketal esters is advantageous for direct transformation to the desired ester without isolating intermediates, facilitating industrial-scale production with controlled reaction parameters such as temperature and acid concentration.

The condensation-decarboxylation route is a classical organic synthesis approach but may require optimization for yield and purity compared to the halogenation-substitution pathway.

The choice of method depends on the desired scale, purity requirements, and available starting materials. Acid-catalyzed ketal ester conversion is preferred for large-scale synthesis, while halogenation and substitution offer flexibility for derivative synthesis.

Scientific Research Applications

Ethyl (2E)-4-Methoxybut-2-Enoate has various applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be utilized in studies involving enzyme-catalyzed ester hydrolysis, providing insights into enzyme specificity and kinetics.

Medicine: Research into its potential as a prodrug, where the ester linkage is hydrolyzed in vivo to release the active drug.

Industry: Employed as a flavoring agent and in the formulation of fragrances due to its pleasant odor.

Mechanism of Action

The mechanism of action of Ethyl (2E)-4-Methoxybut-2-Enoate primarily involves its hydrolysis by esterases, enzymes that catalyze the cleavage of ester bonds. This hydrolysis results in the formation of 4-methoxy-2-butenoic acid and ethanol. The molecular targets include the active sites of esterases, where the ester bond is attacked by a nucleophilic residue, leading to the breakdown of the ester linkage.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table compares Ethyl (2E)-4-Methoxybut-2-Enoate with analogous compounds, highlighting key structural differences and their implications:

Physicochemical Properties

- Polar Surface Area (PSA): Ethyl (2E)-4-Methoxybut-2-Enoate: 35.53 Ų , comparable to its methyl ester analog (PSA ~35 Ų). Ethyl (2E)-4-Hydroxybut-2-Enoate exhibits a higher PSA (52.60 Ų) due to the hydroxyl group, enhancing solubility in polar solvents .

- Boiling Points: Halogenated derivatives (e.g., bromo, iodo) have higher boiling points due to increased molecular weight and halogen polarizability. For example, Ethyl (2E)-4-Iodo-3-Methoxybut-2-Enoate (CAS: 76799-49-0) has a molecular weight of 270.07 g/mol and a boiling point >200°C .

- Stability: Difluoro analogs (e.g., Ethyl (2E)-4,4-Difluorobut-2-Enoate) exhibit superior hydrolytic stability compared to methoxy or hydroxy derivatives, making them suitable for prolonged storage .

Research Findings and Case Studies

- Synthetic Efficiency: Ethyl (2E)-4-Methoxybut-2-Enoate demonstrated a 92% yield in a Diels-Alder reaction with cyclopentadiene, outperforming its methyl ester counterpart (85% yield) under identical conditions .

- Biological Activity: Brominated analogs (e.g., Ethyl (2E)-4-Bromo-3-Methylbut-2-Enoate) showed moderate antibacterial activity against E. coli (MIC = 64 µg/mL), attributed to the electrophilic bromine atom disrupting bacterial membranes .

- Thermal Stability : Differential scanning calorimetry (DSC) revealed that difluoro derivatives decompose at 220°C, whereas methoxy analogs degrade at 180°C, highlighting the stabilizing effect of fluorine .

Biological Activity

Ethyl (2E)-4-methoxybut-2-enoate is a compound of significant interest in biological and medicinal chemistry due to its diverse biological activities. This article synthesizes current knowledge regarding its biological activity, synthesizing findings from various studies and presenting them in a structured format.

Chemical Structure and Properties

Ethyl (2E)-4-methoxybut-2-enoate is characterized by the following structural formula:

It features a methoxy group at the 4-position of the butenoate backbone, which contributes to its reactivity and biological properties.

The biological activity of Ethyl (2E)-4-methoxybut-2-enoate is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of methoxy and ester functional groups allows it to participate in diverse biochemical reactions, influencing metabolic pathways and cellular functions.

Biological Activities

- Antitumor Activity : Studies have shown that derivatives of ethyl (2E)-4-methoxybut-2-enoate exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds synthesized from this precursor have demonstrated efficacy in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .

- Antihyperglycemic Effects : Research indicates that certain derivatives possess antihyperglycemic properties, potentially beneficial for managing diabetes . These compounds may enhance insulin sensitivity or modulate glucose uptake in cells.

- Anti-Angiogenic Properties : Some studies suggest that derivatives can inhibit angiogenesis, the formation of new blood vessels from pre-existing ones, which is crucial for tumor growth and metastasis .

Case Study 1: Antitumor Activity

A study conducted on the synthesis of 4-substituted-3-alkoxy-2-butenoic acid esters revealed that these compounds exhibited notable cytotoxicity against human cancer cell lines. The mechanism was linked to the induction of apoptosis, where treated cells showed increased markers for programmed cell death .

Case Study 2: Antihyperglycemic Effects

In another investigation focusing on the metabolic effects, ethyl (2E)-4-methoxybut-2-enoate derivatives were tested in diabetic rat models. Results indicated a reduction in blood glucose levels, attributed to enhanced insulin action and modulation of hepatic glucose output .

Comparative Analysis with Similar Compounds

| Compound Name | Antitumor Activity | Antihyperglycemic Effects | Anti-Angiogenic Properties |

|---|---|---|---|

| Ethyl (2E)-4-Methoxybut-2-Enoate | High | Moderate | High |

| Ethyl 4-Methoxybut-2-Enoate | Moderate | Low | Moderate |

| Methyl 4,4-Dimethoxybut-2-Enoate | Low | High | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.